![molecular formula C16H24N4O4S B3003164 N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide CAS No. 2380186-66-1](/img/structure/B3003164.png)
N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide, commonly known as MOR-004, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a synthetic small molecule that has shown promising results in various biological assays, making it a valuable tool for researchers in the field of drug discovery.
Mechanism of Action
The exact mechanism of action of MOR-004 is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes. For example, MOR-004 has been shown to inhibit the activity of cyclic AMP-dependent protein kinase (PKA) and cyclic GMP-dependent protein kinase (PKG), which are involved in various cellular processes.
Biochemical and Physiological Effects:
MOR-004 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve memory and cognitive function in animal models. MOR-004 has also been shown to have potential therapeutic applications in a number of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of using MOR-004 in lab experiments is its specificity for certain enzymes. This allows researchers to target specific pathways and processes, which can be useful in drug discovery. However, one limitation of using MOR-004 is its relatively low potency, which can make it difficult to achieve the desired effects at low concentrations.
Future Directions
There are a number of potential future directions for research involving MOR-004. One area of interest is the development of more potent analogs of the compound, which could lead to improved therapeutic applications. Another area of interest is the study of the compound's effects on different types of cancer cells, as well as its potential use in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of MOR-004 and its potential applications in various diseases.
Synthesis Methods
MOR-004 can be synthesized using a multi-step process that involves the reaction of several starting materials. The first step involves the condensation of 5-methyl-3-aminooxazole with 4-morpholin-4-ylthian-4-ylmethyl chloride to form an intermediate product. This intermediate is then reacted with oxalyl chloride to form the final product, MOR-004.
Scientific Research Applications
MOR-004 has been shown to have a wide range of potential applications in scientific research. It has been studied for its ability to inhibit the activity of certain enzymes, including protein kinases and phosphodiesterases, which are involved in various biological processes. MOR-004 has also been shown to have anti-inflammatory and anti-tumor properties.
properties
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4S/c1-12-10-13(19-24-12)18-15(22)14(21)17-11-16(2-8-25-9-3-16)20-4-6-23-7-5-20/h10H,2-9,11H2,1H3,(H,17,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORARXBRPSDLRGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2(CCSCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


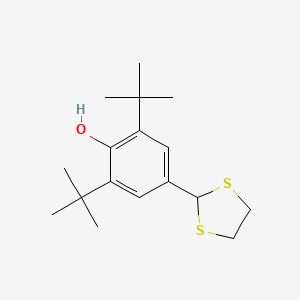
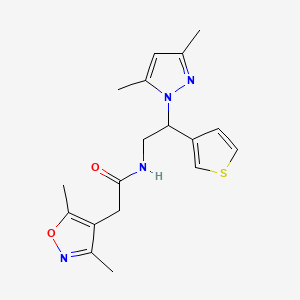
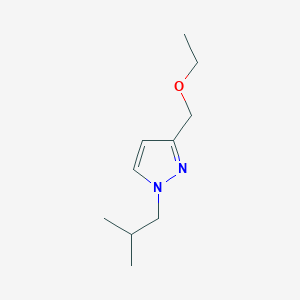
![2-(4-(4-ethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(o-tolyl)acetamide](/img/structure/B3003090.png)
![4-(4-hydroxyphenyl)-6-(2-hydroxypropyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3003091.png)
![2-[1-(4-Bromophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B3003092.png)
![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B3003094.png)
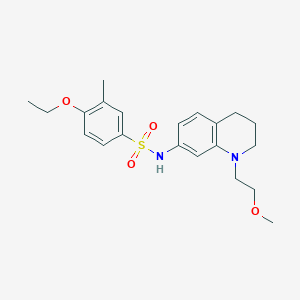
![5-[4-(methylsulfonyl)phenyl]-2H-tetrazole](/img/structure/B3003096.png)
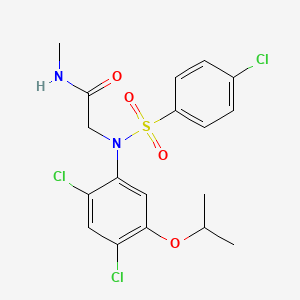

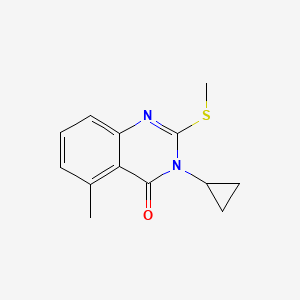
![Spiro[3.6]decan-2-amine;hydrochloride](/img/structure/B3003102.png)